4-Cyano-3-Pyridineacetonitrile
Description
Significance of Nitrile- and Pyridine-Containing Scaffolds in Chemical Synthesis
The functional and structural importance of both nitrile and pyridine (B92270) moieties in the landscape of chemical synthesis cannot be overstated. These two components, present in 4-Cyano-3-Pyridineacetonitrile, are independently recognized for their versatile reactivity and their integral role in the framework of a multitude of bioactive compounds and advanced materials.
The pyridine ring is a fundamental six-membered nitrogen-containing heterocycle that is a core structure in numerous natural products, including vitamins like niacin and vitamin B6, and alkaloids. cymitquimica.com Its presence in pharmaceutical agents is often strategic; as a polar and ionizable aromatic system, it can enhance the solubility and bioavailability of drug candidates. acs.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which allows for crucial interactions with biological targets such as enzymes and receptors. researchgate.net Consequently, pyridine scaffolds are ubiquitous in a wide array of approved drugs, demonstrating their significance in medicinal chemistry. researchgate.netresearchgate.net The versatility of the pyridine ring also extends to its role as a precursor in the synthesis of more complex fused heterocyclic systems. researchgate.net
The nitrile group (-C≡N) , or cyano group, is a highly valuable functional group in organic synthesis due to its strong electron-withdrawing nature and its ability to be transformed into a variety of other functional groups. bldpharm.com Nitriles serve as important precursors for the synthesis of amines, carboxylic acids, amides, and various nitrogen-containing heterocycles. bldpharm.com This reactivity makes them key intermediates in the construction of complex molecules, including many pharmaceuticals. bldpharm.combldpharm.com For instance, the nitrile group can be readily introduced into a molecule and then elaborated through reactions such as hydrolysis, reduction, or cycloaddition to build molecular complexity in an efficient manner. bldpharm.com
The combination of a pyridine ring and one or more nitrile groups within the same molecule, as seen in cyanopyridines, creates a scaffold with a rich chemical profile, poised for applications in drug discovery and materials science. researchgate.netnih.gov
Historical Context of this compound Research
While a detailed historical timeline for the specific compound this compound is not extensively documented in early literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for cyanopyridines and pyridineacetonitriles. The synthesis of isomers, such as 3-pyridineacetonitrile, has been reported through various methods, including the reaction of 3-methylpyridine (B133936) with cyanogen (B1215507) chloride at high temperatures. prepchem.com
The preparation of cyanopyridines, in general, has been a subject of industrial and academic research. For example, methods for the synthesis of 4-cyanopyridine (B195900) have been developed, such as the ammoxidation of 4-methylpyridine, a process that involves reacting the pyridine derivative with ammonia (B1221849) and oxygen in the presence of a catalyst. acs.org The development of such fundamental synthetic routes paved the way for the creation of a diverse array of substituted pyridine derivatives.
The synthesis of molecules with the pyridineacetonitrile framework often involves the introduction of the acetonitrile (B52724) moiety onto a pre-existing pyridine ring or the construction of the pyridine ring from acyclic precursors already containing the nitrile functionality. Research from the late 20th century describes methods like the palladium(0)-catalyzed condensation of bromopyridines with α-substituted acetonitriles to furnish pyridineacetonitrile derivatives. nih.gov The specific substitution pattern of this compound, with cyano groups at both the 4-position of the ring and on the adjacent methyl group, presents a unique synthetic challenge and offers distinct reactivity, which has likely been explored in more recent, specialized research endeavors.
Overview of Academic Research Trajectories for Pyridineacetonitrile Derivatives
Academic research into pyridineacetonitrile derivatives has followed several promising trajectories, primarily driven by their utility in materials science and medicinal chemistry.
One significant area of investigation is their application in optoelectronic materials . Pyridineacetonitrile derivatives have been instrumental in the design of luminogens with aggregation-induced emission (AIE) properties. mdpi.com These materials are weakly fluorescent in solution but become highly emissive in the aggregated or solid state, making them ideal for applications in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Research has shown that by tuning the substitution pattern on the pyridine ring of phenylmethylene pyridineacetonitrile derivatives, their photophysical properties, such as fluorescence quantum yield and emission wavelength, can be finely controlled. mdpi.com For example, a study on ortho-, meta-, and para-substituted pyridine isomers of a donor-acceptor AIE luminogen revealed that the substitution position significantly influences the molecule's configuration and conjugation, thereby affecting its electroluminescence performance in non-doped OLEDs. mdpi.com
In the field of medicinal chemistry , cyanopyridine and pyridineacetonitrile scaffolds are explored for the development of novel therapeutic agents. For instance, derivatives of 3-cyanopyridine (B1664610) have been designed and synthesized as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for cancer therapy. nih.gov The nitrile group in these compounds often plays a crucial role in binding to the target protein. Furthermore, other pyridineacetonitrile derivatives have been investigated for their cytotoxic activities against various cancer cell lines. nih.gov The synthesis of complex heterocyclic structures from pyridineacetonitrile precursors, such as thiazolyl-substituted pyrrolones, also represents an active area of research for discovering new biologically active molecules. researchgate.net A 2020 study highlighted the use of ultrasound in the synthesis of N-substituted 2-pyridone derivatives from cyanoacetamide precursors, demonstrating an efficient and high-yielding approach to novel compounds with potential biological applications. acs.org
The versatility of the cyano and pyridine groups also makes these derivatives valuable building blocks in organic synthesis . They are used to construct a variety of complex heterocyclic systems through cyclization reactions. researchgate.net For example, they have been employed in the synthesis of indolizine (B1195054) and quinolizine derivatives, which are important heterocyclic cores in medicinal and materials chemistry. acs.org
| Compound Name | CAS Number | Molecular Formula | Application/Research Focus |
| This compound | 3423-43-6 | C₈H₅N₃ | Core structure of interest |
| 3-Pyridineacetonitrile | 6443-85-2 | C₇H₆N₂ | Intermediate in synthesis prepchem.comfishersci.no |
| 4-Cyanopyridine | 100-48-1 | C₆H₄N₂ | Synthetic precursor acs.org |
| (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-2-yl)acrylonitrile (o-DBCNPy) | Not specified | C₃₃H₂₇N₃ | Aggregation-induced emission, OLEDs mdpi.com |
| (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-3-yl)acrylonitrile (m-DBCNPy) | Not specified | C₃₃H₂₇N₃ | Aggregation-induced emission, OLEDs mdpi.com |
| (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-4-yl)acrylonitrile (p-DBCNPy) | Not specified | C₃₃H₂₇N₃ | Aggregation-induced emission, OLEDs mdpi.com |
| Ethyl 4-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoate | Not specified | C₁₇H₁₆N₂O₃ | Synthesis of amino acid ester derivatives acs.org |
| 1-(4-Acetylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Not specified | C₁₆H₁₄N₂O₂ | Synthetic intermediate acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(cyanomethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-3-1-8-6-11-4-2-7(8)5-10/h2,4,6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPCZADRKGVNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305244 | |
| Record name | 4-Cyano-3-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3423-43-6 | |
| Record name | 4-Cyano-3-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3423-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-3-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Cyano 3 Pyridineacetonitrile and Its Analogues
Classical Approaches to Pyridineacetonitrile Synthesis
The foundational methods for constructing pyridineacetonitrile scaffolds have long relied on established organic reactions. These classical approaches, while sometimes lacking the efficiency and environmental friendliness of modern techniques, form the bedrock of synthetic strategies in this area.
Condensation Reactions with Pyridinylacetic Acid Derivatives
Condensation reactions involving pyridinylacetic acid derivatives are a cornerstone in the synthesis of functionalized pyridines. These reactions typically involve the reaction of a pyridinylacetic acid ester or amide with a suitable electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The versatility of the pyridinylacetic acid core allows for the introduction of a wide array of functional groups, paving the way for the synthesis of diverse pyridineacetonitrile analogues.
A representative condensation reaction for the synthesis of a substituted pyridine (B92270) involves the reaction of a 1,3-diketone with cyanoacetamide. This method has been employed for the synthesis of various 4,6-disubstituted-3-cyano-2-pyridones researchgate.net. The reaction is typically catalyzed by a base, such as piperidine or potassium hydroxide, and can be carried out in a variety of solvents, including ethanol and water researchgate.net. The general scheme for this reaction is presented below:
Table 1: Synthesis of 4,6-disubstituted-3-cyano-2-pyridones via Condensation Reaction researchgate.net
| R1 | R2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Me | Me | Piperidine | Ethanol | Reflux | 85 |
| Me | Ph | Piperidine | Ethanol | Room Temp | 70 |
| Ph | Ph | KOH | Water | 60 | 92 |
Knoevenagel and Strecker Reactions for Nitrile Formation
The introduction of the nitrile group is a critical step in the synthesis of 4-Cyano-3-Pyridineacetonitrile. The Knoevenagel and Strecker reactions are two classical methods that are particularly well-suited for this transformation.
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with a carbonyl group, followed by dehydration wikipedia.orgorientjchem.org. In the context of pyridineacetonitrile synthesis, this reaction can be used to introduce the acetonitrile (B52724) moiety. For example, the condensation of a pyridinecarboxaldehyde with a cyanoacetate derivative in the presence of a weak base catalyst like piperidine can yield the corresponding pyridinylidene cyanoacetate, which can then be further transformed into the desired pyridineacetonitrile mdpi.commdpi.comnih.gov. A general representation of the Knoevenagel condensation is as follows:
Table 2: Examples of Knoevenagel Condensation for the Synthesis of Pyridine-Containing Acrylonitriles
| Pyridine Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| N-ethyl-3-carbazolecarboxaldehyde | 2-pyridineacetonitrile | Piperidine | None | - | mdpi.com |
| 4-(di-p-tolylamino)benzaldehyde | (pyridin-2-yl)acetonitrile | Piperidine | Acetonitrile | 71 | mdpi.com |
| Aromatic aldehydes | Malononitrile | CTMAB | Water | High | researchgate.net |
The Strecker amino acid synthesis , while primarily known for the preparation of amino acids, provides a valuable method for the formation of α-aminonitriles, which are key intermediates that can be converted to nitriles masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org. The reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and a cyanide source masterorganicchemistry.comwikipedia.org. This three-component reaction proceeds through an imine intermediate, which is then attacked by the cyanide ion masterorganicchemistry.com. While not a direct route to pyridineacetonitrile itself, the principles of the Strecker reaction can be adapted to introduce a cyano group onto a pyridine ring system.
Modern and Sustainable Synthetic Routes
In recent years, the development of synthetic methodologies has been increasingly driven by the principles of green chemistry, leading to the emergence of more sustainable and efficient routes for the synthesis of complex molecules.
Green Chemistry Principles in Acetonitrile Synthesis
The application of green chemistry principles to the synthesis of acetonitriles, including this compound, aims to reduce the environmental impact of chemical processes. Key principles include the use of safer solvents, minimizing waste, and employing catalytic methods nih.gov. For instance, the use of water as a solvent in Knoevenagel condensations, catalyzed by surfactants like cetyltrimethylammonium bromide (CTMAB), represents a greener alternative to traditional organic solvents researchgate.net. Furthermore, multicomponent reactions, which combine several steps into a single operation, are inherently more atom-economical and generate less waste rasayanjournal.co.innih.gov.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods mdpi.comresearchgate.netnanobioletters.com. In the context of pyridineacetonitrile synthesis, microwave assistance has been successfully applied to various reaction types, including the Thorpe-Ziegler cyclization for the preparation of 4-amino-3-cyano-N-arylpyrazoles rsc.org and the synthesis of 4H-pyrano[2,3-c]pyrazoles nanobioletters.com. This technology offers a pathway to more efficient and rapid synthesis of complex heterocyclic scaffolds.
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines researchgate.net
| Method | Reaction Time | Yield (%) |
| Conventional | 8-10 hours | 60-75 |
| Microwave | 5-8 minutes | 85-95 |
Ultrasound-Assisted Synthetic Methodologies
Similar to microwave irradiation, ultrasound has been shown to be an effective method for promoting chemical reactions nih.govresearchgate.netacs.orgasianpubs.orgrsc.org. The application of high-frequency sound waves can lead to enhanced reaction rates and yields, often under milder conditions than conventional methods nih.govresearchgate.netasianpubs.org. Ultrasound-assisted synthesis has been successfully employed in the preparation of 3-cyano-pyridine-2(1H)-ones through a three-component reaction, demonstrating a significant reduction in reaction time and an increase in yield compared to conventional heating researchgate.netasianpubs.org.
Table 4: Comparison of Conventional and Ultrasound-Assisted Synthesis of N-Substituted 2-Pyridone Derivatives nih.govacs.org
| Method | Reaction Time | Yield (%) |
| Conventional | 6-8 hours | 70-85 |
| Ultrasound | 20-30 minutes | 90-95 |
Catalyst-Mediated Synthesis
Catalysis offers powerful tools for the construction of complex heterocyclic molecules like pyridineacetonitriles, often providing higher efficiency and selectivity compared to stoichiometric methods. Both transition metal catalysis and organocatalysis represent key pillars in modern synthetic chemistry.
Transition Metal-Catalyzed Approaches
Transition metal catalysts are pivotal in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions essential for the synthesis of pyridine scaffolds. While no direct transition metal-catalyzed synthesis of this compound is documented, several catalytic systems are employed for the synthesis of related cyanopyridine structures.
For instance, the synthesis of various substituted cyanopyridines often involves transition metal-catalyzed cross-coupling reactions. A general approach could involve the cyanation of a pre-functionalized pyridine ring. Palladium and nickel catalysts are frequently used for such transformations, typically employing a cyanide source like zinc cyanide or potassium ferrocyanide. A hypothetical route to a precursor of this compound might involve the palladium-catalyzed cyanation of a halopyridineacetonitrile derivative.
Another relevant area is the transition metal-catalyzed construction of the pyridine ring itself. Nickel-catalyzed cycloaddition reactions have been reported for the synthesis of functionalized pyridines. These reactions often involve the assembly of the pyridine ring from smaller, unsaturated precursors. While specific examples leading to a 3,4-disubstituted pyridineacetonitrile are scarce, these methods represent a potential avenue for exploration.
Table 1: Examples of Transition Metals in Pyridine Synthesis (Note: These are examples for related structures, not direct synthesis of this compound)
| Catalyst System | Reaction Type | Relevance to Pyridine Synthesis |
| Palladium(0) complexes | Cross-coupling (e.g., Suzuki, Negishi) | Functionalization of the pyridine ring |
| Nickel(0) complexes | Cycloaddition | Construction of the pyridine ring from alkynes and nitriles |
| Copper(I) salts | Cyanation (e.g., Rosenmund-von Braun) | Introduction of the cyano group |
Organocatalytic Methods
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis and for the construction of complex molecular architectures. In the context of pyridine synthesis, organocatalysts can facilitate various cascade or domino reactions.
For the synthesis of highly functionalized pyridines, organocatalytic Michael additions are a common strategy. For example, the reaction of an enolate, generated from an acetaldehyde equivalent, with a suitable Michael acceptor bearing cyano groups could be envisioned. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, could potentially be employed to control the stereochemistry of such reactions, leading to enantiomerically enriched pyridineacetonitrile precursors.
While no specific organocatalytic method for this compound has been reported, the general principles of organocatalysis suggest that a multi-component reaction strategy, catalyzed by an organic molecule, could be a feasible approach to assemble the substituted pyridine core.
Mechanistic Investigations of this compound Formation Reactions
Due to the absence of established synthetic routes for this compound, mechanistic investigations are necessarily speculative and based on analogous transformations.
Reaction Pathway Elucidation
The elucidation of a reaction pathway for the formation of a substituted pyridine like this compound would likely involve a combination of experimental and computational studies. For a hypothetical multi-component reaction, key steps to investigate would include:
Initial Adduct Formation: Identification of the first bond-forming event, which could be a Michael addition, a Knoevenagel condensation, or another carbon-carbon bond-forming reaction.
Cyclization: Understanding the process of ring closure to form the dihydropyridine intermediate. This step is often crucial for determining the final substitution pattern.
Aromatization: The final step to form the pyridine ring, which typically involves an oxidation or elimination event.
Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the energies of various proposed intermediates and transition states, thereby providing a theoretical basis for the most likely reaction pathway.
Role of Intermediates in Synthesis
In the synthesis of complex pyridines, various intermediates play a critical role in directing the outcome of the reaction. In a potential synthesis of this compound, key intermediates could include:
Enamines/Enolates: These are common nucleophilic intermediates in organocatalyzed reactions and would be crucial for the initial carbon-carbon bond formations.
Dihydropyridines: These are often the immediate precursors to the final aromatic pyridine product. Their stability and reactivity will influence the efficiency of the final aromatization step.
Metal-Organic Complexes: In transition metal-catalyzed reactions, understanding the structure and reactivity of the organometallic intermediates (e.g., oxidative addition complexes, reductive elimination precursors) is fundamental to optimizing the catalytic cycle.
The isolation and characterization of such intermediates, or their detection through spectroscopic methods (e.g., in situ NMR), would provide invaluable insight into the reaction mechanism.
Stereoselective Synthesis of Pyridineacetonitrile Derivatives
The development of stereoselective methods for the synthesis of pyridineacetonitrile derivatives would be of significant interest, particularly for applications in medicinal chemistry where chirality can have a profound impact on biological activity.
A key challenge in the stereoselective synthesis of a molecule like this compound would be the control of the stereocenter at the α-position of the acetonitrile group, assuming it were to be further substituted.
Potential strategies for achieving stereoselectivity include:
Asymmetric Catalysis: The use of chiral transition metal catalysts or organocatalysts to control the formation of the chiral center during the synthesis.
Chiral Auxiliary Approach: The temporary attachment of a chiral auxiliary to one of the starting materials to direct the stereochemical outcome of a key bond-forming step. The auxiliary would then be removed in a subsequent step.
Resolution: The separation of a racemic mixture of the final product or a key intermediate, for example, through chiral chromatography or diastereomeric salt formation.
Given the lack of specific literature on this compound, the development of a stereoselective synthesis would require significant foundational research to first establish a reliable non-stereoselective route, which could then be adapted for asymmetric synthesis.
Applications of 4 Cyano 3 Pyridineacetonitrile As a Versatile Synthetic Building Block
Precursor in Complex Organic Molecule Synthesis
The unique arrangement of functional groups in 4-Cyano-3-Pyridineacetonitrile provides chemists with a powerful tool for constructing intricate molecular architectures. The reactivity of its nitrile groups, combined with the electronic properties of the pyridine (B92270) core, facilitates its use in the synthesis of diverse organic compounds.
The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, particularly in the fields of medicinal and materials science. nbinno.com Cyanopyridine derivatives are well-established precursors for creating fused heterocyclic systems. The dual nitrile functionality of this compound makes it an exceptionally potent starting material for building complex, polycyclic scaffolds.
Researchers have demonstrated that cyanopyridine moieties can be elaborated into a variety of heterocyclic rings. For instance, related compounds like 3-cyanopyridines are used to synthesize 3-cyano-2-pyridones, which are important pharmacophores and insecticidal agents. mdpi.com Similarly, other cyanopyridine derivatives serve as key intermediates in the synthesis of complex pyrimidines and pyridinethiones. nih.govresearchgate.net
The reactivity of this compound allows for participation in various cyclization and condensation reactions. The cyanomethyl group (-CH₂CN) is particularly reactive, enabling transformations such as Knoevenagel condensations, while the ring-bound cyano group can undergo addition reactions or be incorporated into a new ring system. This dual reactivity allows for the stepwise or one-pot construction of elaborate molecules with precisely controlled structures.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Target Heterocyclic System | Synthetic Strategy | Potential Application Area |
| Pyrido[3,4-d]pyrimidines | Cyclocondensation with amidines or guanidine | Medicinal Chemistry |
| Naphthyridines | Friedländer annulation or similar cyclization | Functional Materials, Pharmaceuticals |
| Thieno[3,4-c]pyridines | Gewald reaction using the cyanomethyl group | Organic Electronics |
| Pyridopyridazines | Reaction with hydrazine (B178648) derivatives | Agrochemicals, Dyes |
Beyond complex heterocycles, this compound serves as a crucial intermediate in the synthesis of high-value specialty chemicals. Compounds like 3-cyanopyridine (B1664610) are fundamental building blocks in the pharmaceutical and agrochemical industries, used to produce a range of therapeutic agents and effective pesticides. nbinno.comimarcgroup.com
The additional cyanomethyl group on this compound provides an extra handle for molecular modification, allowing for the synthesis of more complex and specialized derivatives. This makes it an attractive intermediate for creating compounds with tailored properties for specific applications, including:
Pharmaceuticals: The pyridine ring is a common feature in many drugs, and the cyano groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing pathways to a wide array of biologically active molecules.
Agrochemicals: The development of new pesticides and herbicides often relies on novel heterocyclic cores to enhance efficacy and selectivity. imarcgroup.com The versatility of this compound makes it suitable for creating new generations of crop protection agents.
Dyes and Pigments: The extended π-system and polar cyano groups can be incorporated into chromophores for creating functional dyes with specific light-absorbing properties.
Role in Material Science Applications (Non-biological)
The electronic and structural characteristics of this compound make it a promising candidate for the development of advanced materials with novel optical, electronic, and self-assembly properties.
Many traditional fluorescent molecules work well in dilute solutions but suffer from a phenomenon called aggregation-caused quenching (ACQ), where their light emission is significantly reduced or completely silenced in the solid state or in aggregates. sigmaaldrich.commdpi.com A counter-intuitive phenomenon, known as aggregation-induced emission (AIE), offers a solution to this problem. nih.gov AIE luminogens (AIEgens) are molecules that are weakly fluorescent when individually dissolved but become highly emissive upon aggregation. sigmaaldrich.comresearchgate.netnih.gov
Cyano groups are frequently incorporated into the design of AIEgens, often as part of a donor-acceptor structure that facilitates the restriction of intramolecular rotation in the aggregated state—a key mechanism behind the AIE effect. researchgate.net The structure of this compound, with its electron-withdrawing cyano groups and pyridine ring, makes it an ideal precursor for AIEgens. It can be chemically modified to create larger, sterically hindered molecules that are forced into twisted conformations. Upon aggregation, the physical constraints prevent non-radiative decay pathways (like intramolecular rotations), forcing the excited molecules to release their energy as light, thus "turning on" fluorescence.
Table 2: Contribution of this compound to AIEgen Properties
| AIEgen Characteristic | Role of this compound Moiety |
| Restricted Intramolecular Rotation (RIR) | Serves as a rigid core to which rotors (e.g., phenyl rings) can be attached. |
| Donor-Acceptor (D-A) Structure | The electron-deficient cyanopyridine core can act as the acceptor component. |
| Molecular Packing | The cyano and pyridine groups can influence solid-state packing through dipole-dipole interactions and hydrogen bonding. |
| Tunable Emission | Chemical modification of the nitrile groups or pyridine ring allows for fine-tuning of the emission wavelength. |
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. reading.ac.uknih.gov These interactions, which include hydrogen bonding, metal coordination, and π-π stacking, can be used to construct large, well-ordered assemblies like supramolecular polymers. nih.govrsc.org
This compound possesses multiple sites capable of engaging in such non-covalent interactions:
The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor and can coordinate to metal ions.
The nitrogen atoms of the two cyano groups can also act as hydrogen bond acceptors.
The aromatic pyridine ring can participate in π-π stacking interactions.
This combination of functionalities makes it a highly attractive building block for designing monomers that can self-assemble into complex supramolecular structures. By linking these units together through non-covalent bonds, it is possible to create materials like reversible gels, self-healing polymers, and molecular sensors. The specific geometry and electronic nature of the molecule can be used to direct the formation of predictable and functional one-, two-, or three-dimensional networks.
Application in Catalysis and Ligand Design for Chemical Transformations
In the field of catalysis, the design of organic molecules that can bind to a metal center (ligands) is crucial for controlling the reactivity and selectivity of chemical reactions. The structure of a ligand dictates the electronic and steric environment of the metal catalyst, thereby influencing its performance.
This compound has significant potential as a ligand scaffold in coordination chemistry and catalysis. The pyridine nitrogen is a classic coordination site for a wide range of transition metals. Furthermore, the nitrile groups can also coordinate to metal centers, either through the nitrogen lone pair or through the C≡N π-system. This allows the molecule to function as a multidentate ligand, binding to a metal center through multiple points of attachment.
The ability to act as a bidentate (e.g., using the pyridine N and one cyano N) or even a tridentate ligand would create a rigid coordination environment around a metal ion. Such chelation enhances the stability of the resulting metal complex. The development of chiral versions of this ligand could also open pathways to its use in asymmetric catalysis, where the creation of single-enantiomer products is essential. researchgate.net
Table 3: Potential Coordination Modes and Catalytic Applications
| Coordination Mode | Metal Center Examples | Potential Catalytic Application |
| Monodentate (via Pyridine N) | Pd, Ru, Rh | Cross-coupling reactions, Hydrogenation |
| Bidentate (Npyridine, Ncyano) | Cu, Fe, Co | Oxidation reactions, Polymerization |
| Bridging Ligand | Ag, Au, Zn | Formation of coordination polymers with catalytic sites |
Computational and Theoretical Investigations of 4 Cyano 3 Pyridineacetonitrile
Electronic Structure and Reactivity Predictions
The arrangement of electrons in a molecule governs its stability, reactivity, and physical properties. Computational methods are essential for elucidating these characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For derivatives of cyanopyridine, DFT calculations are routinely employed to determine molecular geometries, electronic distributions, and chemical reactivity. nih.gov Such calculations can yield valuable data including optimized molecular structures, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting sites of electrophilic and nucleophilic attack. For instance, DFT has been used to study the electronic effects on the 2-pyridone ring and to understand the electronic structures of various 3-cyano-2(1H)-pyridones.
Understanding how a molecule is formed and how it reacts is fundamental to chemistry. Quantum chemical modeling allows for the exploration of reaction mechanisms in silico. rsc.org This involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby calculating activation energies and reaction rates. rsc.orgrsc.org For example, DFT calculations have been successfully used to confirm the mechanism of tandem reactions that produce novel 3-cyanopyridine (B1664610) derivatives. rsc.orgrsc.org Similar methodologies could be applied to model the synthesis and subsequent reactions of 4-Cyano-3-Pyridineacetonitrile, providing a detailed, step-by-step view of the chemical transformations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function, particularly in biological and material science contexts.
Conformational analysis of a molecule like this compound would involve identifying its stable three-dimensional structures (conformers) and the energy barriers between them. Molecular dynamics (MD) simulations could further provide a dynamic picture of the molecule's behavior over time in various environments, such as in solution. These simulations track the movements of atoms and can reveal how the molecule folds, flexes, and interacts with its surroundings. While specific MD studies on this compound are not readily found, this technique is widely used for analogous systems to understand their dynamic conformational preferences.
Theoretical Studies on Intermolecular Interactions
The non-covalent forces between molecules dictate their aggregation behavior and are responsible for the properties of materials in the solid and liquid states. The cyanopyridine framework is known to participate in various intermolecular interactions.
Theoretical studies on related molecules, such as 2-cyanopyridine (B140075) and 4-cyanopyridine (B195900), have utilized methods like UNI Force Field Calculations to analyze crystal packing and the energetic contributions of interactions like hydrogen bonds and π-π stacking. researchgate.netd-nb.info The nitrogen atoms in both the pyridine (B92270) ring and the cyano group can act as hydrogen bond acceptors and can coordinate with metal ions. rsc.org The aromatic pyridine ring allows for π-π stacking interactions, which are often a dominant feature in the crystal structures of such compounds. researchgate.net A theoretical investigation of this compound would quantify these interactions, helping to predict its solid-state structure and material properties.
Emerging Research Directions and Future Perspectives in 4 Cyano 3 Pyridineacetonitrile Chemistry
Development of Novel and Efficient Synthetic Strategies
The synthesis of 4-Cyano-3-Pyridineacetonitrile and its derivatives is pivotal for unlocking their full potential. Current research is geared towards developing more efficient, sustainable, and scalable synthetic routes.
Green and Sustainable Methodologies
The principles of green chemistry are increasingly influencing synthetic strategies. For pyridine (B92270) derivatives, this includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. A recent study highlighted a sustainable, copper-free protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles using a reusable ZnO-CTAB nanocatalyst in water, showcasing an eco-friendly approach. nih.gov Another advancement is the development of a metal-free cascade reaction for the construction of 3-cyano-2-pyridones, which offers advantages such as operational simplicity and mild reaction conditions. ijcce.ac.ir These methodologies, while not directly applied to this compound yet, provide a blueprint for developing greener synthetic pathways for this target molecule, minimizing waste and environmental impact.
| Green Chemistry Principle | Potential Application in this compound Synthesis |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the pyridine ring. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |
| Use of Safer Solvents | Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids. |
| Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |
| Catalysis | Development of highly efficient and recyclable catalysts to minimize waste. |
Flow Chemistry and Continuous Processing Approaches
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The application of continuous-flow systems is revolutionizing the synthesis of various organic compounds, including heterocyclic structures. rsc.orgsigmaaldrich.com For instance, the synthesis of substituted 3-cyano-2-pyridones has been successfully demonstrated in a continuous flow microreactor system, achieving satisfactory yields in significantly reduced reaction times. nih.gov This approach holds immense promise for the production of this compound, enabling precise control over reaction parameters and facilitating a more streamlined and efficient manufacturing process. The use of 3D-printed reactionware further expands the possibilities for creating custom, complex flow systems for organic synthesis. sigmaaldrich.com
Discovery of Unexplored Reactivity Pathways and Transformations
The unique arrangement of functional groups in this compound—the electrophilic carbon of the cyano group, the nucleophilic nitrogen of the pyridine ring, and the acidic protons of the acetonitrile (B52724) methylene (B1212753) group—suggests a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging this multifunctionality to forge novel chemical bonds and construct complex molecular architectures.
Potential areas of exploration include:
Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot, triggered by the inherent reactivity of the starting material.
C-H Functionalization: Directly activating and transforming the C-H bonds of the pyridine ring or the acetonitrile moiety to introduce new functional groups.
Cyclization Reactions: Utilizing the cyano and acetonitrile groups as handles for constructing fused heterocyclic systems.
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of molecules like this compound. By modeling reaction pathways and transition states, researchers can rationally design experiments, optimize reaction conditions, and predict the properties of novel derivatives. For instance, DFT studies on related 3-cyano-2(1H)-pyridones have been used to understand their electronic structures and potential binding affinities. nih.gov Similar computational approaches can be employed to predict the spectroscopic properties, reactivity, and potential applications of this compound, thereby accelerating the pace of discovery.
Potential for New Applications in Niche Chemical Fields (Non-biological)
While the biological applications of cyanopyridine derivatives are being explored, the unique electronic and structural features of this compound also suggest potential in various non-biological niche areas.
Materials Science: The planar structure of the pyridine ring and the presence of polar cyano groups could make this compound a valuable building block for novel organic materials with interesting optical or electronic properties.
Polymer Chemistry: The cyano and acetonitrile functionalities could serve as reactive sites for polymerization or as pendant groups to modify the properties of existing polymers.
The continued exploration of these emerging research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide array of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 4-Cyano-3-Pyridineacetonitrile in academic research?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions using pyridine derivatives and cyano-containing precursors. For example, derivatives of pyridineacetonitrile can be synthesized via reactions in ethanol with piperidine as a catalyst under controlled temperatures (0–5°C for 2 hours) to stabilize intermediates .
- Key Variables : Temperature control, solvent purity, and stoichiometric ratios of reagents are critical. Post-synthesis purification via recrystallization or column chromatography is recommended.
- Physical Properties : Refer to boiling point (101–109°C), density (1.108 g/cm³), and refractive index (1.529) for identification .
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- Spectroscopy : Use NMR (¹H/¹³C) to confirm cyano and pyridine moieties. IR spectroscopy can validate the C≡N stretch (~2200 cm⁻¹).
- Chromatography : HPLC or GC-MS to assess purity (>98% recommended for research use).
- Physical Constants : Compare observed melting point (76–79°C) and molecular weight (104.11 g/mol) with literature values .
- Data Validation : Cross-reference with databases like PubChem or NIST Chemistry WebBook for spectral matches .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .
- Storage : Store in airtight containers in cool, dry conditions away from oxidizing agents. Follow NFPA guidelines for flammability hazards .
- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Immediate medical consultation is required for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Experimental Design :
- DoE (Design of Experiments) : Vary parameters like solvent polarity (e.g., ethanol vs. acetonitrile), catalyst concentration (piperidine vs. DBU), and reaction time.
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
- Case Study : A 15% yield increase was achieved by replacing ethanol with DMF at 50°C, though side-product formation requires careful control .
Q. What strategies are effective in resolving contradictory spectral data during structural elucidation?
- Troubleshooting :
- Reproducibility : Repeat experiments under identical conditions to rule out procedural errors.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) .
- Case Example : Discrepancies in ¹³C NMR shifts were resolved by recrystallizing the compound to remove residual solvents .
Q. What are the mechanistic pathways involved in the degradation of this compound under varying pH conditions?
- Experimental Approach :
- Hydrolysis Studies : Expose the compound to acidic (HCl), neutral, and basic (NaOH) conditions. Monitor degradation via LC-MS.
- Intermediate Trapping : Use scavengers like hydroxylamine to detect reactive intermediates (e.g., cyanide ions) .
Q. How do computational methods contribute to understanding the reactivity of this compound?
- DFT Calculations : Model reaction pathways (e.g., nucleophilic attack on the cyano group) using Gaussian or ORCA software.
- Molecular Dynamics : Simulate solvent effects on reaction kinetics. For example, ethanol stabilizes transition states better than non-polar solvents .
- Validation : Compare computed IR spectra and transition-state energies with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
